molecular formula C20H20N2Se2 B158158 Indole, 3,3'-(diselenodiethylene)di- CAS No. 1919-99-9

Indole, 3,3'-(diselenodiethylene)di-

Cat. No.: B158158
CAS No.: 1919-99-9
M. Wt: 446.3 g/mol
InChI Key: AFBBAZVDUXYCBY-UHFFFAOYSA-N
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Description

Indole, 3,3'-(diselenodiethylene)di- (CAS: 1919-99-9) is a selenium-containing indole derivative with the molecular formula C₂₀H₂₀N₂Se₂ and a molecular weight of 448 g/mol . The compound features two indole moieties linked by a diselenodiethylene (-Se-CH₂-CH₂-Se-) bridge. This structural motif is rare among indole derivatives, as selenium substituents are less common than sulfur or oxygen analogs. Such methods emphasize the importance of regioselective C3-alkylation in accessing complex indolenines, which are intermediates in pharmaceutical and materials chemistry .

Properties

CAS No.

1919-99-9

Molecular Formula

C20H20N2Se2

Molecular Weight

446.3 g/mol

IUPAC Name

3-[2-[2-(1H-indol-3-yl)ethyldiselanyl]ethyl]-1H-indole

InChI

InChI=1S/C20H20N2Se2/c1-3-7-19-17(5-1)15(13-21-19)9-11-23-24-12-10-16-14-22-20-8-4-2-6-18(16)20/h1-8,13-14,21-22H,9-12H2

InChI Key

AFBBAZVDUXYCBY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC[Se][Se]CCC3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC[Se][Se]CCC3=CNC4=CC=CC=C43

Synonyms

Bis[2-(1H-indol-3-yl)ethyl] perselenide

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs of Indole, 3,3'-(diselenodiethylene)di-, focusing on substitution patterns and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
Indole, 3,3'-(diselenodiethylene)di- C₂₀H₂₀N₂Se₂ 448 1919-99-9 Diselenodiethylene bridge linking indole units Potential redox-active intermediates
3,3'-Diindolylmethane C₁₇H₁₄N₂ 246.31 1968-05-4 Methylene (-CH₂-) bridge Pharmaceutical intermediate
3,3'-Dichlorobenzidine C₁₂H₁₀Cl₂N₂ 253.13 91-94-1 Dichloro-substituted benzidine Environmental analysis standard
2,3,3-Trimethylindolenine C₁₁H₁₃N 159.23 1640-39-7 Methyl groups at positions 2,3,3 Synthetic intermediate for dyes

Key Observations :

  • Substituent Chemistry: The diselenodiethylene bridge in the target compound introduces redox activity and enhanced steric bulk compared to the methylene bridge in 3,3'-Diindolylmethane . Selenium's larger atomic radius (1.22 Å vs. sulfur's 1.04 Å) likely increases conformational rigidity and electronic delocalization.
  • Electronic Effects : Selenium's lower electronegativity (2.55) compared to chlorine (3.00) in 3,3'-dichlorobenzidine results in distinct electronic profiles. The diselenide group may act as a redox-active site, unlike the inert methylene bridge in Diindolylmethane .

Physicochemical Properties and Reactivity

  • Redox Behavior: The diselenodiethylene bridge is expected to undergo reversible Se-Se bond cleavage under reducing conditions, a property absent in Diindolylmethane or chlorinated benzidines. This could make the compound useful in catalytic or antioxidant applications .
  • Stability: Selenium-containing compounds are generally less stable toward oxidation than sulfur analogs. However, the ethylene spacers in the diselenodiethylene bridge may mitigate this by reducing steric strain .

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